5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a pyrazolylmethyl group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with 2-bromobenzenesulfonyl chloride in the presence of triethylamine at 25°C . This reaction forms the desired pyrazole derivative through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-methylpyrazol-5-amine: A precursor in the synthesis of the target compound.
2-bromobenzenesulfonyl chloride: Used in the nucleophilic substitution reaction to form the desired pyrazole derivative.
Uniqueness
The uniqueness of 5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine lies in its specific structural features, such as the cyclopropyl and pyrazolylmethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H18ClN5 |
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Molecular Weight |
267.76 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H17N5.ClH/c1-16-10(5-6-14-16)8-13-12-7-11(9-3-4-9)15-17(12)2;/h5-7,9,13H,3-4,8H2,1-2H3;1H |
InChI Key |
JMYFYUROLUASPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC(=NN2C)C3CC3.Cl |
Origin of Product |
United States |
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